1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-(m-Tolyl)-3-azabicyclo[311]heptane hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It features a bicyclo[311]heptane structure with an azabicyclo moiety and a tolyl group
Preparation Methods
The synthesis of 1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the azabicyclo moiety: This step involves the incorporation of the nitrogen atom into the bicyclic structure, often through a cyclization reaction.
Attachment of the tolyl group: The m-tolyl group is introduced via a substitution reaction, typically using a tolyl halide and a suitable nucleophile.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tolyl group can be replaced by other functional groups using appropriate nucleophiles.
Addition: Addition reactions, such as hydrogenation, can be performed to saturate any unsaturated bonds present in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and oxidizing or reducing agents like potassium permanganate or hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo moiety is believed to play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally, the compound exerts its effects by altering the function of key proteins or enzymes in biological systems.
Comparison with Similar Compounds
1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and the presence of the azabicyclo moiety.
Azabicyclo[2.2.1]heptane derivatives: These compounds contain an azabicyclo moiety but have a different ring structure compared to bicyclo[3.1.1]heptane.
Tolyl-substituted bicyclic compounds: These compounds feature a tolyl group attached to a bicyclic core but may differ in the specific arrangement of the rings and the presence of nitrogen atoms.
The uniqueness of this compound lies in its specific combination of the bicyclo[3.1.1]heptane structure, the azabicyclo moiety, and the tolyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN |
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Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-10-3-2-4-12(5-10)13-6-11(7-13)8-14-9-13;/h2-5,11,14H,6-9H2,1H3;1H |
InChI Key |
JLYAYYOPWLCNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)CNC3.Cl |
Origin of Product |
United States |
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